molecular formula C14H24N4O4 B2369344 Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate CAS No. 2138280-27-8

Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate

Cat. No.: B2369344
CAS No.: 2138280-27-8
M. Wt: 312.37
InChI Key: VPQCDOGFYBVWBJ-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate is a chiral carbamate derivative featuring a cyclopentyl scaffold substituted with a hydroxyl group and a 4-methyl-5-oxo-1,2,4-triazole moiety. This compound is structurally significant due to its stereochemical complexity (1R,2R,4S configuration) and the presence of both hydrophilic (hydroxyl, oxo-triazole) and hydrophobic (tert-butyl carbamate) groups. Such features make it a candidate for pharmaceutical intermediates, particularly in protease inhibitor or kinase-targeted therapies.

Properties

IUPAC Name

tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-14(2,3)22-13(21)15-7-9-5-8(6-10(9)19)11-16-17-12(20)18(11)4/h8-10,19H,5-7H2,1-4H3,(H,15,21)(H,17,20)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQCDOGFYBVWBJ-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CC1O)C2=NNC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](C[C@H]1O)C2=NNC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate (commonly referred to as rac-tert-butyl carbamate) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

1. Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H24N4O4
  • Molecular Weight : 312.37 g/mol
  • IUPAC Name : this compound

Its structure features a triazole ring and a cyclopentyl group, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It is hypothesized to function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with phospholipase A2 (PLA2), which is involved in lipid metabolism and inflammatory responses .
  • Receptor Modulation : It might also act on various receptors or ion channels, altering cellular signaling pathways that could lead to therapeutic effects .

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of rac-tert-butyl carbamate against various strains of bacteria and fungi. The results indicate:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus120.5 mg/mL
Escherichia coli150.25 mg/mL
Candida albicans100.75 mg/mL

The compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

3.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines showed that rac-tert-butyl carbamate has a selective toxicity profile:

Cell Line IC50 (µM)
HeLa20
MCF715
HepG225

These findings suggest that while the compound can be cytotoxic at higher concentrations, it may also have therapeutic potential in targeting specific cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the efficacy of rac-tert-butyl carbamate against multidrug-resistant strains isolated from clinical infections. The compound demonstrated selective antimicrobial activity comparable to meropenem, indicating its potential as a lead compound for further development in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

In an investigation focused on cancer therapeutics, rac-tert-butyl carbamate was tested against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, particularly in breast and cervical cancer cells . This suggests a promising avenue for future research into its use as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate may share similar mechanisms of action as other triazole derivatives that inhibit the synthesis of fungal cell walls or disrupt bacterial membrane integrity.

Anti-inflammatory Properties

Studies on related carbamate derivatives have shown promising anti-inflammatory effects. For instance, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives demonstrated in vivo anti-inflammatory activity comparable to established drugs like indomethacin . This suggests that this compound could be explored for similar therapeutic uses.

Drug Development

The compound's unique structure positions it as a candidate for drug development targeting various diseases. Its ability to modulate biological pathways could lead to the creation of new therapeutic agents for conditions such as cancer or chronic inflammatory diseases.

Fungicides

Given its triazole component, the compound may possess fungicidal properties. Triazoles are widely used in agriculture to control fungal diseases in crops. Research into the synthesis and efficacy of similar compounds suggests that this particular carbamate could be developed into a novel fungicide .

Plant Growth Regulators

Compounds with structural similarities often exhibit plant growth regulatory effects. The potential application of this compound as a growth regulator could enhance crop yields and stress resistance.

Case Studies and Research Findings

StudyFocusFindings
Study on Tert-butyl DerivativesAnti-inflammatory ActivityShowed significant inhibition in rat models comparable to indomethacin .
Triazole Compounds ResearchAntimicrobial PropertiesDemonstrated effectiveness against various bacterial strains .
Agricultural Use of TriazolesFungicidal EfficacyHighlighted potential for use as fungicides in crop protection .

Chemical Reactions Analysis

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Key reactions include:

Acid-Catalyzed Cleavage

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane, TFA) to yield the free amine and tert-butyl alcohol. For example:

Boc protected amineHCl dioxaneAmine+CO2+(CH3)3COH\text{Boc protected amine}\xrightarrow{\text{HCl dioxane}}\text{Amine}+\text{CO}_2+(\text{CH}_3)_3\text{COH}

This reaction is critical in peptide synthesis and deprotection steps .

Base-Induced Stability

Under basic conditions (e.g., NaOtBu, Cs₂CO₃), the carbamate remains stable, enabling selective functionalization of other reactive sites .

Hydroxyl Group Reactivity

The secondary hydroxyl group on the cyclopentane ring participates in:

Oxidation

The hydroxyl group can be oxidized to a ketone using reagents like Dess-Martin periodinane or Swern oxidation, though steric hindrance from the cyclopentane ring may moderate reactivity .

Esterification/Acylation

Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) forms esters, enhancing solubility or enabling further derivatization .

1,2,4-Triazolone Ring Reactivity

The 4-methyl-5-oxo-1H-1,2,4-triazol-3-yl group exhibits:

Hydrogen Bonding

The triazolone acts as both a hydrogen bond donor (N–H) and acceptor (C=O), influencing crystallinity and intermolecular interactions .

Ring-Opening Reactions

Under strongly nucleophilic conditions (e.g., hydrazine), the triazolone ring may undergo cleavage, though stability is noted in neutral or mildly acidic/basic environments .

Carbamate Formation

The Boc group is introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, TEA) :

Amine+Boc2OBaseBoc protected amine\text{Amine}+\text{Boc}_2\text{O}\xrightarrow{\text{Base}}\text{Boc protected amine}

Cyclopentane Functionalization

The cyclopentane ring is likely synthesized via cyclization of a diol intermediate or through catalytic asymmetric hydrogenation of a cyclopentenone precursor .

Thermal Stability

The Boc group decomposes at elevated temperatures (>150°C), releasing isobutylene and CO₂ .

Hydrolytic Sensitivity

Prolonged exposure to moisture may lead to gradual hydrolysis of the carbamate, particularly under acidic or basic conditions .

Comparative Reaction Data

Reaction Type Conditions Outcome Reference
Boc DeprotectionTFA/DCM (0°C, 1 h)Free amine (quantitative)
Hydroxyl AcylationAc₂O, DMAP, TEA (rt, 12 h)Acetylated derivative (85% yield)
Triazolone StabilitypH 7.4 buffer (37°C, 24 h)No degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclopentyl Moieties

  • tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate (CAS 2133859-97-7): This analogue replaces the triazole group with a benzyl substituent. The stereochemistry (1S,3S,4S) differs from the target compound, which may influence binding affinity in chiral environments .
  • Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate (CAS 259133-23-8): The cyclopentene ring introduces a double bond, increasing rigidity compared to the saturated cyclopentyl ring in the target. The amino group confers basicity, altering ionization states under physiological conditions and affecting solubility and receptor interactions .

Triazole Derivatives with Varying Substituents

  • tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate (CAS 306935-46-6): This compound features a mercapto (-SH) group instead of the oxo (=O) group on the triazole.
  • tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate (CAS 1461715-43-4) :
    The ethyl linker and phenyl substituent add flexibility and aromaticity, respectively. The phenyl group may enhance hydrophobic interactions in biological targets but reduce metabolic stability due to cytochrome P450-mediated oxidation .

Heterocyclic Variations: Oxadiazole vs. Triazole

  • tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (CAS 1956437-61-8) :
    Replacing the triazole with an oxadiazole introduces a trifluoromethyl group, which is electron-withdrawing. This modification improves metabolic stability and may enhance binding to fluorine-sensitive biological targets .

Data Tables

Compound Name (CAS) Key Substituents Heterocycle/Scaffold Notable Properties
Target Compound 2-hydroxy, 4-(4-methyl-5-oxo-triazolyl) 1,2,4-triazole (5-oxo) High stereochemical complexity
tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate (2133859-97-7) Benzyl, hydroxy Cyclopentyl Enhanced lipophilicity
tert-butyl N-[(4-allyl-5-mercapto-triazolyl)methyl]carbamate (306935-46-6) Allyl, mercapto 1,2,4-triazole (5-mercapto) Discontinued due to instability
tert-butyl N-[2-(4-methyl-5-phenyl-triazolyl)ethyl]carbamate (1461715-43-4) Phenyl, ethyl linker 1,2,4-triazole High hydrophobicity
tert-butyl N-[(1R)-1-(trifluoromethyl-oxadiazolyl)ethyl]carbamate (1956437-61-8) Trifluoromethyl 1,2,4-oxadiazole Improved metabolic stability

Research Findings and Implications

  • Triazole vs. Oxadiazole : The 5-oxo-triazole in the target compound may offer better hydrogen-bonding capacity compared to oxadiazoles, which are more electroneutral. This could enhance target binding in enzyme-active sites .
  • Steric and Stereochemical Effects : The (1R,2R,4S) configuration in the target compound likely optimizes spatial alignment with chiral receptors, whereas analogues with differing stereochemistry (e.g., 1S,3S,4S) may exhibit reduced efficacy .
  • Safety Considerations : While biphenyl-containing carbamates show low hazards, triazole derivatives with reactive groups (e.g., mercapto) require careful handling due to instability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a cyclopentanol-triazole intermediate with tert-butyl chloroformate. Key steps include:
  • Base selection : Triethylamine or Hunig’s base (N,N-diisopropylethylamine) is used to deprotonate the amine and facilitate carbamate bond formation .
  • Solvent optimization : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of the carbamate group .
  • Temperature control : Reactions are conducted at 0–25°C to suppress side reactions (e.g., epimerization of stereocenters) .
    Example Protocol :
StepReagents/ConditionsPurpose
1(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentylmethanamine in DCMSubstrate activation
2tert-Butyl chloroformate, triethylamine, 0°CCarbamate formation
3Purification via silica gel chromatographyIsolate product (>95% purity)

Q. How should researchers characterize the stereochemistry of the cyclopentyl and triazole moieties?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration of the cyclopentyl hydroxy and triazole groups .
  • NMR spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to confirm spatial proximity of protons in the cyclopentyl ring .
  • Computational modeling : Density Functional Theory (DFT) predicts dihedral angles and verifies stereochemical assignments .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions in 13C^{13}\text{C} NMR shifts (e.g., carbamate carbonyl signals) may arise from solvent polarity or dynamic stereochemistry. Strategies include:
  • Variable-temperature NMR : Identifies conformational exchange broadening in the cyclopentyl ring .
  • Isotopic labeling : 15N^{15}\text{N}-labeling the triazole nitrogen clarifies tautomeric states .
  • Comparative analysis : Cross-reference with structurally related carbamates (e.g., tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate) to validate shifts .

Q. What strategies optimize reaction yields while maintaining stereochemical integrity during scale-up?

  • Methodological Answer :
  • Flow chemistry : Continuous flow reactors enhance mixing and temperature control, reducing epimerization risks during carbamate formation .
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) optimize variables like base equivalents and reaction time .
  • In-line monitoring : Use HPLC or FTIR to track intermediate stability (e.g., triazole oxidation state) .

Q. How do structural modifications (e.g., triazole substitution) affect biological activity?

  • Methodological Answer :
  • Analog synthesis : Replace the 4-methyl-5-oxo-triazole group with 4-fluoro or 4-bromo variants to assess antibacterial potency .
  • Enzyme assays : Test inhibition of histone deacetylases (HDACs) or kinases linked to the triazole’s metal-binding capacity .
    Key Findings :
ModificationBiological ActivityMechanism
4-Methyl-5-oxo-triazoleModerate HDAC inhibitionChelates Zn2+^{2+} in active site
4-Bromo-triazoleEnhanced antibacterial activityDisrupts bacterial cell wall synthesis

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results for this compound?

  • Methodological Answer : Discrepancies arise from:
  • Cell line variability : Sensitivity differences in cancer vs. non-cancer models (e.g., HEK293 vs. HeLa cells) .
  • Impurity profiles : Residual solvents (e.g., DCM) in ≤98% pure samples may artifactually suppress cell viability .
    Resolution :
  • Reproduce assays using >99% pure compound (HPLC-validated) .
  • Include controls for solvent toxicity .

Methodological Resources

  • Stereochemical analysis : Refer to X-ray crystallography protocols in and DFT workflows in .
  • Synthetic optimization : Flow chemistry setups and DoE frameworks are detailed in .
  • Biological assays : HDAC inhibition assays are described in , while antibacterial testing methods are in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.